1,2lambda~6~,3-Oxathiazole-2,2(5H)-dione
Description
1,2λ⁶,3-Oxathiazole-2,2(5H)-dione is a heterocyclic compound featuring a five-membered ring containing oxygen, sulfur, and a hypervalent sulfur (λ⁶, indicative of a sulfone group, SO₂). The "dione" suffix denotes two ketone groups within the ring system. The sulfone moiety may enhance metabolic stability and electrophilic reactivity, which could be advantageous in medicinal chemistry or materials science. Synthesis routes for such compounds often involve cyclization reactions, though specific protocols for this molecule remain undocumented in the provided evidence.
Properties
CAS No. |
190135-57-0 |
|---|---|
Molecular Formula |
C2H3NO3S |
Molecular Weight |
121.12 g/mol |
IUPAC Name |
5H-oxathiazole 2,2-dioxide |
InChI |
InChI=1S/C2H3NO3S/c4-7(5)3-1-2-6-7/h1H,2H2 |
InChI Key |
KSVVZHSZKLVGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NS(=O)(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-diones
Thiazolidine-2,4-diones (e.g., compounds in ) are five-membered rings with sulfur, nitrogen, and two ketone groups. They are widely studied for their antidiabetic properties (e.g., rosiglitazone) due to peroxisome proliferator-activated receptor (PPAR) modulation . Key differences include:
- Structure : Thiazolidinediones lack the sulfone group present in 1,2λ⁶,3-oxathiazole-dione.
- Synthesis: Thiazolidinediones are often synthesized via condensation reactions, as seen in ’s quinoline-based derivatives .
1,2,4-Oxadiazoles
1,2,4-Oxadiazoles () are nitrogen- and oxygen-containing heterocycles with applications in drug discovery (e.g., antimicrobial and anticancer agents) . Comparisons include:
- Ring Composition : Oxadiazoles lack sulfur but share aromatic stability, whereas the sulfone in 1,2λ⁶,3-oxathiazole-dione may disrupt aromaticity.
- Synthetic Challenges : Oxadiazole synthesis often requires harsh conditions (e.g., superacids), as seen in ’s low yields (9–54%) for acetylenic derivatives .
Cyclopentane-1,2-diones
Cyclopentane-1,2-diones () are non-heterocyclic diones studied as carboxylic acid bioisosteres. Their pKa values (determined via Sirius Analytical) range from 3–5, making them more acidic than typical ketones . In contrast, the dione groups in 1,2λ⁶,3-oxathiazole-dione may exhibit altered acidity due to the electron-withdrawing sulfone.
Thiadiazole Derivatives
Thiadiazoles (e.g., ’s benzoisoquinolinedione ligand) contain sulfur and nitrogen but lack oxygen. They are utilized as ligands in metal complexes, with applications in catalysis or biomolecular interactions . The target compound’s sulfone and oxygen atoms may confer distinct electronic properties for coordination chemistry.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Heterocyclic Diones
*Estimated based on thiazolidinedione analogs.
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